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Compound of Interest

Compound Name: Finerenone-d3

Cat. No.: B12381673

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the
guantification of Finerenone in pharmaceutical formulations, adhering to the International
Council for Harmonisation (ICH) guidelines. The information presented is collated from various
studies to offer a detailed overview of method performance, supported by experimental data
and protocols.

Comparison of Validated RP-HPLC Methods for
Finerenone Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely
employed technique for the routine analysis of Finerenone. The following tables summarize the
performance characteristics of different RP-HPLC methods developed and validated for
Finerenone, providing a clear comparison of their key validation parameters.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
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Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Symmetry Inertsil ODS ) Hemochrom
Sunfire C18
ODS C18 3v Ci18 C18 Phenomenex
Column (4.6x250mm,
(4.6x250mm, (4.6x250mm, B (4.6x250mm, C18[5]
pm
SHm)[1] SHm)[2] SHm)[4]
Ammonium
) 0.1%
dihydrogen ) ) .
Methanol:Pho 0.1% Trifluoroaceti Acetonitrile:W
) phosphate
Mobile Phase  sphate Buffer buffer (pH OPA:Methan C ater (50:50
uffer
(35:65 viv) P 0l (60:40 viv) Acid:Acetonitr  v/v)
4.5):Acetonitri )
ile (70:30 v/v)
le (60:40 v/v)
Flow Rate 1.0 pL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection
235 nm 238 nm 219 nm 252 nm 252 nm
Wavelength
Retention ) ] ) » ]
T 3.006 min 4.06 min 2.262 min Not Specified  4.62 min
ime

Table 2: Validation Parameters of Different RP-HPLC Methods for Finerenone
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Validation
Method 1 Method 2 Method 3 Method 4 Method 5
Parameter
Linearity 8-30 (assay),
Range 6-14 2.5-15 Not Specified  5-45 0.2-1.4
(ng/mL) (impurities)
Correlation
Coefficient 0.9996 >0.999 Not Specified  0.9996 Not Specified
(R?)
99.74
Accuracy (% N g (assay),
Within limits 99.76-101.09  100.03 Not Specified
Recovery) 99.11
(impurities)
o Within
Precision -
<2% acceptance 0.3% <2% Not Specified
(%RSD) -
criteria
Limit of
Detection N N N
Not Specified  0.05 0.08 Not Specified  Not Specified
(LOD)
(Mg/mL)
Limit of
Quantification » . -
Not Specified  0.15 0.24 Not Specified  Not Specified
(LOQ)
(Hg/mL)

Alternative Analytical Technique: LC-MS/MS

For bioanalytical applications requiring higher sensitivity and selectivity, such as the

quantification of Finerenone in human plasma, a high-performance liquid chromatography-

tandem mass spectrometry (HPLC-MS/MS) method has been validated.

Table 3: Performance of a Validated HPLC-MS/MS Method for Finerenone in Human Plasma
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Parameter Performance Characteristic

Sample Preparation Protein precipitation with acidified acetonitrile
Analytical Range 0.100 pg/L (LLOQ) to 200 pg/L (ULOQ)
Inter-day Accuracy 99.7-105.0% (for 0.100 mL plasma)

Inter-day Precision <7.0%

Experimental Protocols

This section provides a detailed methodology for a representative RP-HPLC method and a
summary of forced degradation studies as per ICH guidelines.

Representative RP-HPLC Method Development and
Validation

This protocol is a composite representation based on several published methods.
1. Instrumentation and Chromatographic Conditions:

o HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and
column oven.

e Column: Symmetry ODS C18 (4.6x250mm, 5um).

» Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate Buffer (pH
adjusted) in a ratio of 35:65 (v/v).

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at 235 nm.
e Injection Volume: 10 pL.

e Column Temperature: Ambient.

2. Preparation of Solutions:
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Standard Stock Solution: Accurately weigh 10 mg of Finerenone working standard and
dissolve in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000
pg/mL.

Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover
the linearity range (e.g., 6-14 pg/mL) using the mobile phase.

Sample Preparation (for tablet dosage form): Weigh and powder 20 tablets. Take a quantity
of powder equivalent to 10 mg of Finerenone and dissolve it in a 10 mL volumetric flask with
the mobile phase. Sonicate for 15 minutes and then dilute to the mark. Filter the solution
through a 0.45 pum filter. Further dilute to a suitable concentration within the calibration range.

. Method Validation (as per ICH Q2(R1) Guidelines):

Specificity: The ability to assess the analyte unequivocally in the presence of other
components. This is typically evaluated by analyzing a placebo sample and a sample of
Finerenone spiked with known impurities or degradation products to ensure no interference
at the retention time of Finerenone.

Linearity: Analyze a minimum of five concentrations across the specified range. Plot a graph
of peak area versus concentration and determine the correlation coefficient (R2), which
should be > 0.999.

Accuracy (Recovery): Perform recovery studies by spiking a known amount of Finerenone
standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and
120% of the test concentration). The mean recovery should be within 98-102%.

Precision:

o Repeatability (Intra-day precision): Analyze six replicate samples of the same
concentration on the same day. The relative standard deviation (%RSD) should be < 2%.

o Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a
different analyst or on a different instrument. The %RSD should be < 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-
to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of
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the response and the slope of the calibration curve.

e Robustness: Intentionally vary chromatographic parameters such as mobile phase
composition, pH, flow rate, and column temperature to assess the method's reliability. The
system suitability parameters should remain within acceptable limits.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the
analytical method. Finerenone is subjected to various stress conditions as recommended by
ICH guidelines.

e Acid Hydrolysis: Treat the drug solution with 0.1N HCI and reflux for a specified period.
Neutralize the solution before analysis.

e Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux. Neutralize before
analysis.

e Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.
e Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C for 24 hours).

o Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm for
24 hours).

The stressed samples are then analyzed by the developed HPLC method. The method is
considered stability-indicating if it can resolve the Finerenone peak from all the degradation
product peaks. Mass balance is calculated to ensure that the decrease in the drug content can
be accounted for by the formation of degradation products.

Visualizations

The following diagrams illustrate the key workflows in the analytical method validation of
Finerenone.
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Caption: Workflow for Analytical Method Validation of Finerenone according to ICH Guidelines.
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Caption: Experimental Workflow for Forced Degradation Studies of Finerenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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